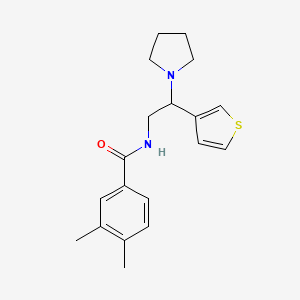

3,4-dimethyl-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide

Description

3,4-Dimethyl-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide is a benzamide derivative characterized by a 3,4-dimethyl-substituted aromatic core and a unique branched ethyl substituent on the amide nitrogen. This substituent incorporates both pyrrolidine (a five-membered cyclic amine) and thiophen-3-yl (a sulfur-containing aromatic heterocycle) moieties. Its synthesis likely involves multi-step organic reactions to assemble the ethyl-pyrrolidine-thiophene side chain and conjugate it to the benzamide core.

Properties

IUPAC Name |

3,4-dimethyl-N-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2OS/c1-14-5-6-16(11-15(14)2)19(22)20-12-18(17-7-10-23-13-17)21-8-3-4-9-21/h5-7,10-11,13,18H,3-4,8-9,12H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIWMFYSVJBEHMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NCC(C2=CSC=C2)N3CCCC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Benzamide Core: Starting with 3,4-dimethylbenzoic acid, it can be converted to the corresponding benzoyl chloride using thionyl chloride (SOCl2).

Amide Formation: The benzoyl chloride can then react with 2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethylamine in the presence of a base like triethylamine (TEA) to form the desired benzamide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, using reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reduction reactions could target the amide group, potentially converting it to an amine using lithium aluminum hydride (LiAlH4).

Substitution: Electrophilic aromatic substitution reactions could occur on the benzene ring, introducing new functional groups.

Common Reagents and Conditions

Oxidation: H2O2, m-CPBA

Reduction: LiAlH4, sodium borohydride (NaBH4)

Substitution: Halogens (Br2, Cl2), nitrating agents (HNO3/H2SO4)

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation of the thiophene ring could yield sulfoxides or sulfones.

Scientific Research Applications

Pharmacological Studies

Research indicates that this compound exhibits potential as an antagonist for certain receptor types, particularly in the context of neurological disorders. Its structure suggests it may interact with neurotransmitter systems, making it a candidate for further investigation in treating conditions like anxiety and depression.

Anticancer Activity

Preliminary studies have shown that derivatives of this compound may possess anticancer properties. Investigations into its effects on cell proliferation and apoptosis in cancer cell lines are ongoing, suggesting a possible role in cancer therapeutics .

Neuropharmacology

The unique structural components of 3,4-dimethyl-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide make it a subject of interest in neuropharmacological research. Its pyrrolidine and thiophene moieties are known to influence central nervous system activity, which could lead to the development of novel treatments for neurodegenerative diseases .

Case Study 1: Antidepressant Effects

A study conducted on animal models demonstrated that administration of the compound resulted in significant reductions in depressive-like behaviors. The mechanism was hypothesized to involve modulation of serotonin and norepinephrine levels, indicating its potential as an antidepressant .

Case Study 2: Antitumor Activity

In vitro studies showed that the compound inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The research highlighted the importance of further exploration into its mechanisms of action and the identification of active metabolites .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. For example, if it acts as a pharmaceutical agent, it might interact with specific enzymes or receptors in the body, modulating their activity.

Comparison with Similar Compounds

Key Compounds for Comparison

Structural Insights

- Pyrrolidine vs. Heterocyclic Substituents: The target compound’s pyrrolidine group distinguishes it from compounds like Example 53 (), which features a pyrazolopyrimidine moiety, and ’s thienylmethylthio derivatives. Pyrrolidine, a saturated amine, may enhance solubility or serve as a hydrogen-bond donor/acceptor in biological interactions.

- Thiophene Positioning : The thiophen-3-yl group in the target compound contrasts with thiophen-2-yl or thienylmethylthio groups in derivatives. The 3-position of thiophene alters electronic density and steric interactions compared to other orientations.

- Benzamide Core Modifications : While the target compound retains a simple 3,4-dimethylbenzamide core, Example 53 () incorporates fluorinated aromatic systems, which could enhance metabolic stability or binding affinity.

Physicochemical Properties

- Molecular Weight : The target compound’s lower molecular weight (~328) compared to Example 53 (589.1) suggests differences in pharmacokinetics, such as improved membrane permeability.

Biological Activity

3,4-Dimethyl-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the realms of antibacterial and anticancer research. This article explores the biological activity of this compound, detailing its mechanisms, efficacy, and relevant studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

- Dimethyl groups on the benzamide moiety.

- A pyrrolidine ring , which is known for its role in various biological activities.

- A thiophene group , which contributes to its pharmacological properties.

The molecular formula is with a molecular weight of 282.43 g/mol.

Antibacterial Activity

Recent studies have indicated that derivatives of benzamide, including those with pyrrolidine and thiophene components, exhibit significant antibacterial properties. For instance:

- Minimum Inhibitory Concentration (MIC) values for related compounds have shown effectiveness against strains such as Staphylococcus aureus and Escherichia coli, with MIC values ranging from 3.12 to 12.5 µg/mL .

- The compound's structure suggests potential for developing new antibacterial agents targeting bacterial cell wall synthesis .

Anticancer Activity

The compound has also been evaluated for its anticancer properties:

- Research indicates that similar compounds can inhibit cell proliferation in various cancer cell lines. For example, certain pyrrole derivatives showed promising results against Mycobacterium tuberculosis, indicating a broader spectrum of activity .

- The presence of the thiophene ring may enhance interactions with biological targets involved in cancer pathways, potentially leading to apoptosis in cancer cells .

The proposed mechanisms by which this compound exerts its effects include:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial growth or cancer cell proliferation.

- Interference with Cell Signaling Pathways : It could disrupt pathways that regulate cell survival and apoptosis, particularly in cancer cells.

Study 1: Antibacterial Efficacy

A study evaluated several pyrrole and benzamide derivatives, including compounds similar to the target molecule. The findings revealed:

| Compound Type | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Pyrrole Derivative | 3.12 | Staphylococcus aureus |

| Benzamide Derivative | 10 | Escherichia coli |

These results suggest that structural modifications can significantly influence antibacterial potency .

Study 2: Anticancer Properties

In vitro studies on cancer cell lines demonstrated that compounds with similar structures to this compound exhibited:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Apoptosis induction |

| A549 (Lung) | 20 | Cell cycle arrest |

These findings indicate potential for further development as anticancer agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.